molecular formula C9H17BrO2 B14405643 Pentyl 2-bromobutanoate CAS No. 86711-75-3

Pentyl 2-bromobutanoate

Cat. No.: B14405643
CAS No.: 86711-75-3
M. Wt: 237.13 g/mol
InChI Key: TYNCRXMYKJONLT-UHFFFAOYSA-N
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Description

Pentyl 2-bromobutanoate is an ester derivative of 2-bromobutanoic acid, featuring a pentyl group esterified at the carboxylic acid position. This compound is characterized by the presence of a bromine atom at the β-position (second carbon) of the butanoate chain, which significantly influences its chemical reactivity and physical properties.

Properties

CAS No.

86711-75-3

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

pentyl 2-bromobutanoate

InChI

InChI=1S/C9H17BrO2/c1-3-5-6-7-12-9(11)8(10)4-2/h8H,3-7H2,1-2H3

InChI Key

TYNCRXMYKJONLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(CC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-bromobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 2-bromobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl 2-bromobutanoate involves its interaction with nucleophiles due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Brominated Esters: Pentyl Acetate

Pentyl acetate, a structurally simpler ester, shares the pentyl alcohol moiety but lacks bromination. Key differences include:

  • Volatility : Pentyl acetate exhibits medium volatility with a slower evaporation rate compared to butyl acetate .
  • Solubility: It is miscible with organic solvents but practically insoluble in water, a trait common to non-polar esters .
  • Reactivity : The absence of bromine reduces its electrophilicity, making it less reactive in substitution reactions.
Property Pentyl 2-Bromobutanoate* Pentyl Acetate
Molecular Formula C₉H₁₇BrO₂ C₇H₁₄O₂
Molecular Weight (g/mol) 237.14 130.18
Boiling Point (°C) ~200–220 (estimated) 149
Water Solubility Low (similar to esters) Practically insoluble
Key Applications Alkylation reactions Solvent in coatings

*Data inferred from structural analogs and brominated compound trends.

Brominated Esters: Isothis compound

Isothis compound (CAS 55-791-3) is a structural isomer of this compound, differing in the branching of the alcohol moiety. Branching reduces intermolecular forces, leading to:

  • Lower Boiling Point : Compared to linear pentyl derivatives, isopentyl esters typically have reduced boiling points.
  • Altered Reactivity : Steric hindrance from branching may slow nucleophilic substitution at the bromine site .

Bromoalkanes: 2-Bromobutane

2-Bromobutane, a simpler brominated hydrocarbon, shares the β-bromine motif but lacks the ester functional group. Key contrasts include:

  • Reactivity: The absence of an ester group in 2-bromobutane limits its utility in condensation or hydrolysis reactions compared to this compound.

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